1-乙基-4-羟基吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

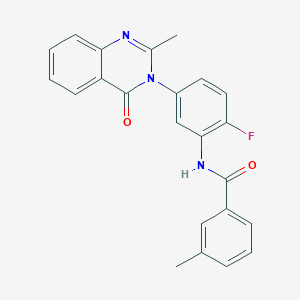

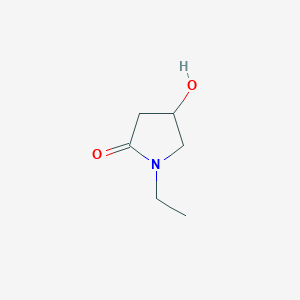

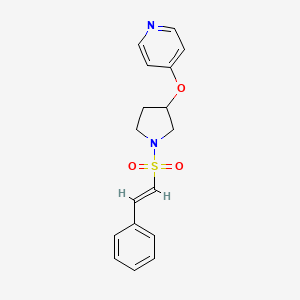

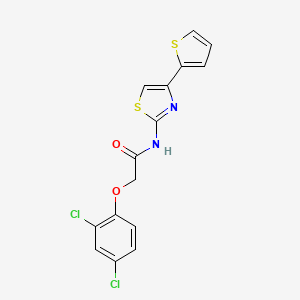

1-Ethyl-4-hydroxypyrrolidin-2-one is a chemical compound with the molecular formula C6H11NO2 . It is used in various research and industrial applications .

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as 1-Ethyl-4-hydroxypyrrolidin-2-one, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis

The molecular structure of 1-Ethyl-4-hydroxypyrrolidin-2-one is characterized by a five-membered pyrrolidine ring . The structure also includes an ethyl group and a hydroxy group .Chemical Reactions Analysis

Pyrrolidine compounds, including 1-Ethyl-4-hydroxypyrrolidin-2-one, are known for their versatility in chemical reactions . They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-4-hydroxypyrrolidin-2-one can be found in various chemical databases . These properties include its molecular weight, density, melting point, boiling point, and more .科学研究应用

神经药理学和受体拮抗作用

研究探索了相关化合物对神经元兴奋性和受体活性的拮抗作用。例如,HA-966,一种类似于1-乙基-4-羟基吡咯烷-2-酮的化合物,已经过研究,以了解其在猫的楔状核中减少突触和化学兴奋的能力,可能通过阻断兴奋性氨基酸受体位点,而不是通过类似于GABA或甘氨酸的机制起作用(Davies & Watkins,1973)。

聚(2-恶唑啉)的生物医学应用

聚(2-烷基-2-恶唑啉),其结构与1-乙基-4-羟基吡咯烷-2-酮相关,由于其生物相容性和多肽异构体结构,已引起人们作为药物、基因、蛋白质和放射性核素递送的生物材料的关注。这项研究从生物医学应用的适用性方面,将这些聚合物与其他亲水性水溶性聚合物进行了批判性比较(Sedláček et al.,2012)。

生物活性化合物的合成

对映体纯N-取代4-羟基吡咯烷-2-酮衍生物的合成已经得到发展,证明了这些化合物作为各种生物活性分子(如抗生素、抗抑郁药和阿尔茨海默病的益智药)中间体的多功能性(Jeong,Hwang,& Ahn,2005)。

腐蚀抑制

包括那些在结构上与1-乙基-4-羟基吡咯烷-2-酮相关的吡咯烷衍生物,已被合成并测试为酸性环境中钢的腐蚀抑制剂,展示了这些化合物在工业应用中的潜力(Bouklah et al.,2006)。

先进材料应用

一种包含聚吡咯/聚(3,4-乙撑二氧噻吩)的细胞相容性坚固的杂化导电聚合物水凝胶,与1-乙基-4-羟基吡咯烷-2-酮有潜在联系,显示出对电极细胞应用和作为镁电池组件的重大前景,突出了其在仿生应用中的潜力(Yu et al.,2016)。

作用机制

Target of Action

1-Ethyl-4-hydroxypyrrolidin-2-one is a derivative of pyrrolidin-2-one , a five-membered lactam present in both natural and synthetic compounds Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives , suggesting a wide range of potential targets.

Mode of Action

Pyrrolidin-2-ones, to which this compound belongs, have been shown to possess significant biological activities . These activities include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities

Biochemical Pathways

Given the broad range of biological activities associated with pyrrolidin-2-ones , it can be inferred that this compound may interact with multiple biochemical pathways

Pharmacokinetics

The compound has a molecular weight of 12916 g/mol , which may influence its pharmacokinetic properties.

Result of Action

Pyrrolidin-2-ones have been associated with a wide range of biological activities , suggesting that 1-Ethyl-4-hydroxypyrrolidin-2-one could have diverse molecular and cellular effects.

Action Environment

It is known that the substance can be released into the environment from industrial use, including in processing aids at industrial sites, as a processing aid, in the production of articles, and as an intermediate step in further manufacturing of another substance . This suggests that environmental factors could potentially influence the compound’s action.

安全和危害

未来方向

生化分析

Biochemical Properties

Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The exact enzymes, proteins, and other biomolecules that 1-Ethyl-4-hydroxypyrrolidin-2-one interacts with are yet to be identified.

Cellular Effects

It is known that pyrrolidine derivatives can have cytotoxic effects and can inhibit cell growth

Molecular Mechanism

Pyrrolidine derivatives have been shown to interact with various biomolecules, potentially leading to changes in gene expression

属性

IUPAC Name |

1-ethyl-4-hydroxypyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-7-4-5(8)3-6(7)9/h5,8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVZZLLZFBDKEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CC1=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2748628.png)

![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid](/img/structure/B2748630.png)

![3,4,5-trimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2748635.png)

![6-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2748637.png)

![6-(4-Fluorophenyl)-2-[2-[(4-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2748639.png)

![3-fluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2748648.png)